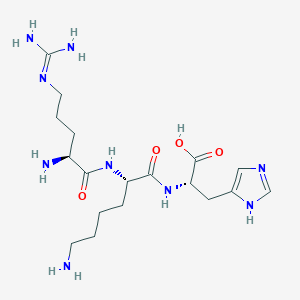
Arg-Lys-His
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-Lysine-Histidine, commonly referred to as Arg-Lys-His, is a tripeptide composed of three amino acids: arginine, lysine, and histidine. These amino acids are known for their basic side chains and play crucial roles in various biological processes. This compound is particularly notable for its potential therapeutic applications, including its protective effects against sepsis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arg-Lys-His can be synthesized using several methods, including:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze larger proteins into smaller peptides, including this compound.
Microbial Fermentation: Certain microorganisms can be engineered to produce this compound through fermentation processes.
Chemical Synthesis: This involves the stepwise addition of amino acids in a controlled environment to form the tripeptide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity of the tripeptide .
Analyse Chemischer Reaktionen
Types of Reactions
Arg-Lys-His undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the guanidinium group of arginine.
Substitution: The amino groups in arginine and lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized histidine derivatives, reduced arginine derivatives, and substituted lysine derivatives .
Wissenschaftliche Forschungsanwendungen
Arg-Lys-His has a wide range of applications in scientific research:
Wirkmechanismus
Arg-Lys-His exerts its effects through several mechanisms:
Binding to Receptors: The tripeptide can bind to specific receptors, such as Toll-like receptor 4, to inhibit systemic inflammation.
Modulation of Enzymatic Activity: It can modulate the activity of enzymes involved in cellular signaling pathways.
Cellular Penetration: The presence of basic amino acids facilitates the penetration of this compound through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine-Histidine-Arginine (Lys-His-Arg): Similar in composition but differs in the sequence of amino acids.
Histidine-Arginine-Lysine (His-Arg-Lys): Another similar tripeptide with a different sequence.
Uniqueness
Arg-Lys-His is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of arginine at the N-terminus and histidine at the C-terminus provides distinct reactivity and binding characteristics compared to other similar tripeptides .
Eigenschaften
Molekularformel |
C18H33N9O4 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H33N9O4/c19-6-2-1-5-13(26-15(28)12(20)4-3-7-24-18(21)22)16(29)27-14(17(30)31)8-11-9-23-10-25-11/h9-10,12-14H,1-8,19-20H2,(H,23,25)(H,26,28)(H,27,29)(H,30,31)(H4,21,22,24)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
DIIGDGJKTMLQQW-IHRRRGAJSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















